Tris(dimethylamino)borane
Overview
Description
Tris(dimethylamino)borane is an organoborane generally used as a macrolactamization reagent12. It can also be used to prepare tris(alkylamino)borane analogs by transamination of primary and secondary amines12.
Synthesis Analysis
Tris(dimethylamino)borane is generally used as a macrolactamization reagent3. It can also be used to prepare tris(alkylamino)borane analogs by transamination of primary and secondary amines3. The activation of tris(dimethylamino)borane towards reaction with a chiral methimazole by N-methylimidazole has been used to prepare the first example of a chiral tris(methimazolyl)borate ligand4.
Molecular Structure Analysis
The molecular structure of Tris(dimethylamino)borane has been determined by single-crystal X-ray diffraction methods at -116°C5. The single-crystal growth was accomplished by means of a miniature zone melting process on the diffractometer5.
Chemical Reactions Analysis
Tris(dimethylamino)borane is an organoborane generally used as a macrolactamization reagent2. It can also be used to prepare tris(alkylamino)borane analogs by transamination of primary and secondary amines2.
Physical And Chemical Properties Analysis
Tris(dimethylamino)borane has a molecular weight of 143.0387. It is a clear colorless liquid with a density of 0.817 g/mL at 25 °C (lit.)3. It has a boiling point of 147-148 °C (lit.) and a melting point of -16 °C (lit.)3.Scientific Research Applications
B-C-N Hybrid Films Deposition on Ni
Application : TDAB is used in the deposition of Boron-Carbon-Nitrogen (B-C-N) hybrid films on Nickel (Ni) substrates .
Method : The exact method of application is not specified in the source, but it typically involves chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques.
Results : The outcomes of this application are not provided in the source.
Reduction Reactions
Application : TDAB is used as a reducing agent in various reduction reactions .
Method : The compound is typically added to the reaction mixture, where it donates electrons to reduce other compounds .
Results : The outcomes of this application are not provided in the source.
Synthesis of Lithium Borom Imidazolate Framework Polymeric Complexes
Application : TDAB is used in the synthesis of lithium borom imidazolate framework polymeric complexes .
Method : The exact method of application is not specified in the source, but it typically involves mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .
Results : The outcomes of this application are not provided in the source.
One-Pot Oxidative Amination
Application : TDAB is used in one-pot oxidative amination reactions .
Method : The compound is typically added to the reaction mixture, where it facilitates the oxidation of amines .
Results : The outcomes of this application are not provided in the source.
Synthesis of Boron Salts
Application : TDAB is used in the synthesis of various boron salts .
Method : The compound is typically reacted with suitable acids to form the corresponding boron salts .
Results : The outcomes of this application are not provided in the source.
Synthesis of Tripodal Borate Ligands
Application : TDAB is used in the synthesis of tripodal borate ligands .
Method : The compound is typically reacted with suitable tripodal ligands to form the corresponding borate complexes .
Results : The outcomes of this application are not provided in the source.
Safety And Hazards
Tris(dimethylamino)borane is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation8. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish8.
Future Directions
There are several potential future directions for research on Tris(dimethylamino)borane. For instance, it could be used to prepare tris(alkylamino)borane analogs by transamination of primary and secondary amines1. Additionally, it could be used in the synthesis of a chiral tris(methimazolyl)borate ligand4.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
N-[bis(dimethylamino)boranyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLWORTYZPSMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195924 | |
Record name | Tris(dimethylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)borane | |
CAS RN |
4375-83-1 | |
Record name | N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4375-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(dimethylamino)borane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4375-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(dimethylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(dimethylamino)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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